4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxane-2,3-diol
Description
4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxane-2,3-diol is an organic compound that belongs to the class of oxane derivatives. These compounds are characterized by their oxane ring structure, which is a six-membered ring containing one oxygen atom. The presence of phenylmethoxy groups adds to the complexity and potential reactivity of the molecule.
Properties
IUPAC Name |
4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxane-2,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O6/c28-24-26(32-18-22-14-8-3-9-15-22)25(31-17-21-12-6-2-7-13-21)23(33-27(24)29)19-30-16-20-10-4-1-5-11-20/h1-15,23-29H,16-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEIBZGLRQJURL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxane-2,3-diol typically involves the protection of hydroxyl groups followed by the formation of the oxane ring
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxane-2,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the oxane ring.
Reduction: Reduction reactions can be used to modify the phenylmethoxy groups or to reduce any oxidized forms of the compound.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like hydroxide ions or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May be studied for its interactions with biological molecules or its potential as a drug candidate.
Medicine: Could be explored for therapeutic properties or as a precursor to pharmaceuticals.
Industry: May be used in the production of polymers, resins, or other industrial chemicals.
Mechanism of Action
The mechanism of action for 4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxane-2,3-diol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The phenylmethoxy groups could play a role in binding to molecular targets, while the oxane ring might affect the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(phenylmethoxy)oxane-2,3-diol: Lacks the phenylmethoxymethyl group, which may affect its reactivity and applications.
6-(Phenylmethoxymethyl)oxane-2,3-diol: Similar structure but with fewer phenylmethoxy groups, potentially leading to different chemical properties.
Uniqueness
4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxane-2,3-diol is unique due to the combination of phenylmethoxy and phenylmethoxymethyl groups, which can influence its chemical behavior and potential applications. The specific arrangement of these groups may offer advantages in certain synthetic or industrial processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
